4-(tert-butyl)-N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)benzenesulfonamide
Description
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Properties
IUPAC Name |
4-tert-butyl-N-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClF3N4O2S/c1-25(2,3)18-4-10-22(11-5-18)37(35,36)32-20-6-8-21(9-7-20)33-12-14-34(15-13-33)24-23(27)16-19(17-31-24)26(28,29)30/h4-11,16-17,32H,12-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKPELZNPNGXSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClF3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known to be used as a broad-spectrum insecticide, suggesting that its targets could be specific proteins or enzymes in the nervous system of insects.
Mode of Action
The compound achieves its insecticidal action by interfering with the nervous system of insects.
Pharmacokinetics
It is known that the compound is a white solid at room temperature and has good solubility in organic solvents, which may influence its bioavailability.
Result of Action
As an insecticide, it is expected to cause paralysis and eventual death in insects by disrupting their nervous system.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility in organic solvents suggests that it might be more effective in lipid-rich environments.
Biological Activity
4-(tert-butyl)-N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)benzenesulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound, with a complex molecular structure (C26H28ClF3N4O2S), exhibits various biological activities that are crucial for drug discovery and development.
Molecular Characteristics
- Molecular Formula : C26H28ClF3N4O2S
- Molar Mass : 553.04 g/mol
- Density : 1.344 g/cm³ (predicted)
- Boiling Point : 645.5 °C (predicted)
- pKa : 11.23 (predicted)
These properties suggest that the compound is a solid at room temperature, with good solubility in organic solvents, which is beneficial for its application in biological assays and formulations.
The biological activity of this compound primarily stems from its interaction with various biological targets:
- Insecticidal Activity : The compound has been identified as a broad-spectrum insecticide. Its mode of action involves interference with the nervous system of insects, leading to paralysis and eventual death. This makes it a candidate for agricultural applications.
- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the piperazine and pyridine moieties is believed to enhance its anticancer activity by modulating signaling pathways involved in cell proliferation and apoptosis .
Biological Activity Data
The following table summarizes the biological activities reported for the compound and its derivatives:
| Biological Activity | Target/Effect | IC50 Value (µM) | Reference |
|---|---|---|---|
| Insecticidal | Nervous system disruption | Not specified | |
| Anticancer | Various cancer cell lines | ~92.4 | |
| Enzyme Inhibition | nSMase2 | Not specified |
Case Studies and Research Findings
- Insecticidal Efficacy : A study evaluated the insecticidal properties of the compound against common agricultural pests. The results indicated significant mortality rates at varying concentrations, supporting its potential use as an environmentally friendly insecticide.
- Anticancer Activity : Research conducted on derivatives of this sulfonamide revealed promising results in inhibiting tumor growth in vitro. The compound demonstrated selective cytotoxicity against human cervical carcinoma (HeLa) and colon adenocarcinoma (CaCo-2) cell lines, indicating its potential as a lead compound for further development in cancer therapy .
- Mechanistic Insights : Investigations into the mechanism of action revealed that the compound may inhibit key enzymes involved in tumor progression and metastasis, such as histone deacetylases (HDACs) and carbonic anhydrases (CA), which are known to play roles in cancer biology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
